Cas no 2680700-70-1 (3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid)

3-1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid is a fluorinated tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a trifluoroacetyl group, which enhances electrophilicity and metabolic stability, and a propanoic acid moiety that offers functional versatility for further derivatization. The tetrahydroquinoline scaffold contributes to its utility as a building block for bioactive compounds, particularly in the development of enzyme inhibitors or receptor modulators. The presence of fluorine atoms may improve lipophilicity and bioavailability. This compound is suited for exploratory synthesis in medicinal chemistry, where its unique combination of functional groups enables precise structural modifications for target-oriented research.
3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid structure
2680700-70-1 structure
商品名:3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid
CAS番号:2680700-70-1
MF:C14H14F3NO3
メガワット:301.261074542999
CID:5632853
PubChem ID:165926128

3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28290434
    • 2680700-70-1
    • 3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
    • 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid
    • インチ: 1S/C14H14F3NO3/c15-14(16,17)13(21)18-8-9(5-6-12(19)20)7-10-3-1-2-4-11(10)18/h1-4,9H,5-8H2,(H,19,20)
    • InChIKey: HCNPDZZSCRPFFI-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1C2C=CC=CC=2CC(CCC(=O)O)C1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 301.09257779g/mol
  • どういたいしつりょう: 301.09257779g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 57.6Ų

3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290434-0.1g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
0.1g
$755.0 2025-03-19
Enamine
EN300-28290434-0.5g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
0.5g
$823.0 2025-03-19
Enamine
EN300-28290434-2.5g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
2.5g
$1680.0 2025-03-19
Enamine
EN300-28290434-10g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1
10g
$3683.0 2023-09-08
Enamine
EN300-28290434-1.0g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
1.0g
$857.0 2025-03-19
Enamine
EN300-28290434-5g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1
5g
$2485.0 2023-09-08
Enamine
EN300-28290434-0.05g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
0.05g
$719.0 2025-03-19
Enamine
EN300-28290434-0.25g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
0.25g
$789.0 2025-03-19
Enamine
EN300-28290434-10.0g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
10.0g
$3683.0 2025-03-19
Enamine
EN300-28290434-5.0g
3-[1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]propanoic acid
2680700-70-1 95.0%
5.0g
$2485.0 2025-03-19

3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid 関連文献

3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acidに関する追加情報

Introduction to 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid (CAS No. 2680700-70-1)

3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid (CAS No. 2680700-70-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a trifluoroacetyl group with a tetrahydroquinoline moiety. The combination of these functional groups imparts distinct chemical and biological properties that make it a promising candidate for various therapeutic applications.

The trifluoroacetyl group is known for its strong electron-withdrawing properties and increased lipophilicity, which can enhance the penetration of the compound through biological membranes. This feature is particularly advantageous in drug design, as it can improve the bioavailability and pharmacokinetic profile of the molecule. On the other hand, the tetrahydroquinoline moiety is a well-studied scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.

Recent studies have explored the potential of 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective properties by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. This makes it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective effects, 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This suggests that it may have therapeutic potential in inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

The pharmacological profile of 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid has been further elucidated through preclinical studies. Animal models have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are crucial for the development of effective oral medications with sustained therapeutic effects.

Moreover, safety assessments have indicated that 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid has a low toxicity profile at therapeutic doses. This is an important consideration for drug development, as it ensures that the compound can be safely administered to patients over extended periods without significant adverse effects.

The synthesis of 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid involves several well-established chemical reactions. The key steps include the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction followed by the introduction of the trifluoroacetyl group via acylation. These synthetic methods are scalable and can be readily adapted for large-scale production in pharmaceutical settings.

In conclusion, 3-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-ylpropanoic acid (CAS No. 2680700-70-1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing treatments for various diseases.

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